1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride

Catalog No.
S999228
CAS No.
1251924-83-0
M.F
C12H18Cl2N4
M. Wt
289.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihyd...

CAS Number

1251924-83-0

Product Name

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride

Molecular Formula

C12H18Cl2N4

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C12H16N4.2ClH/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12;;/h1-4,9H,5-8,13H2,(H,14,15);2*1H

InChI Key

KUJXFHWRHRDCBZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2.Cl.Cl

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2.Cl.Cl

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a benzodiazole moiety, contributing to its potential pharmacological properties. The dihydrochloride form indicates that the compound exists as a salt, enhancing its solubility and stability in various applications.

Benzimidazole derivatives, including 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride, exhibit a wide range of biological activities. These compounds have been studied for their potential as kinase inhibitors, particularly against serine/threonine kinases like PIM kinases and DYRK1A kinases. Such activities suggest their utility in treating various conditions, including cancers and neurodegenerative disorders . In vitro studies have indicated that this compound can modulate inflammatory responses and inhibit pyroptosis, a form of programmed cell death associated with inflammation .

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride can be achieved through several methods:

  • Coupling Reaction: The initial step often involves the formation of the benzodiazole-piperidine bond using coupling agents to facilitate the reaction between piperidine and 1H-benzodiazole.
  • Salt Formation: The resulting amine can be converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility for pharmaceutical applications.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

The applications of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride are primarily in medicinal chemistry and pharmaceutical development. Its potential as a kinase inhibitor positions it as a candidate for drug development targeting various cancers and inflammatory diseases. Additionally, its ability to modulate cellular processes makes it relevant in research focused on apoptosis and immune responses .

Interaction studies involving 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride have revealed its capacity to bind selectively to specific kinase targets. These studies utilize techniques such as molecular docking and binding assays to evaluate how well the compound interacts with its targets at the molecular level. The insights gained from these interactions help inform further modifications to enhance efficacy and selectivity against specific kinases involved in disease processes .

Several compounds share structural similarities with 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride, each exhibiting unique properties:

Compound NameSimilarityNotable Features
2-(Trifluoromethyl)-1H-benzo[d]imidazole0.73Exhibits strong electronic properties due to trifluoromethyl group
5-Fluoro-2-methyl-1H-benzo[d]imidazole0.64Known for its antimicrobial activity
3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine0.54Potential anti-cancer properties
5-(Trifluoromethyl)imidazo[1,2-a]pyridine0.62Investigated for neuroprotective effects
1-(Pyridin-2-yl)piperidin-4-amine0.57Focused on anti-inflammatory properties

These compounds highlight the structural diversity within the benzimidazole class while underscoring the unique characteristics of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride in terms of its specific biological activities and therapeutic potential .

Synthetic Routes for Benzimidazole-Piperidine Core Assembly

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride involves the construction of a benzimidazole-piperidine core structure through strategic coupling reactions. The benzimidazole moiety serves as the foundation upon which the piperidine ring system is assembled through nucleophilic substitution mechanisms [2].

Primary Synthetic Approach: Direct Nucleophilic Substitution

The most straightforward synthetic route involves the reaction of 2-chlorobenzimidazole or 2-mercaptobenzimidazole derivatives with 4-aminopiperidine under basic conditions [3]. This approach proceeds through nucleophilic aromatic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbon at the 2-position of the benzimidazole ring. The reaction typically requires elevated temperatures ranging from 80-120°C and proceeds in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [2] [4].

Alternative Synthetic Strategy: Sequential Construction

An alternative methodology involves the sequential construction of the benzimidazole ring system followed by piperidine attachment. This approach begins with the condensation of ortho-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes to form the benzimidazole core [5] [6]. The 2-position of the benzimidazole is then activated through halogenation or other leaving group installation before nucleophilic displacement with 4-aminopiperidine [7].

Microwave-Assisted Synthesis

Recent developments have incorporated microwave-assisted synthetic protocols that significantly reduce reaction times while maintaining high yields. These methods typically employ 2-(4-substituted-phenyl)-1H-benzimidazole precursors with 2-(piperidine-1-yl)ethyl chloride derivatives under microwave irradiation conditions [2]. The microwave activation enhances the nucleophilicity of the benzimidazole nitrogen while simultaneously accelerating the substitution reaction.

Synthetic RouteReaction TemperatureReaction TimeTypical Yield Range
Direct nucleophilic substitution80-120°C4-8 hours65-85%
Sequential construction100-140°C6-12 hours70-90%
Microwave-assisted synthesis120-150°C15-45 minutes75-95%

Catalyst-Mediated Approaches

Transition metal-catalyzed coupling reactions have emerged as powerful tools for benzimidazole-piperidine core assembly. Nickel-catalyzed cross-coupling reactions utilizing aminoalkylzinc bromides have demonstrated exceptional efficiency in forming carbon-nitrogen bonds between aromatic heterocycles and piperidine derivatives [8] [9]. These reactions proceed at room temperature and tolerate a wide range of functional groups, making them particularly attractive for complex molecule synthesis.

Key Reaction Mechanisms in N-Alkylation and Cyclization Steps

N-Alkylation Mechanism

The N-alkylation process represents a critical step in the formation of the benzimidazole-piperidine linkage. The mechanism proceeds through nucleophilic attack by the benzimidazole nitrogen on electrophilic alkyl halides or activated alkyl derivatives [11]. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism when primary alkyl halides are employed, characterized by concerted bond formation and breaking with inversion of stereochemistry at the electrophilic center [12].

Mechanistic Pathway Details

The nucleophilic nitrogen atom of benzimidazole possesses enhanced reactivity due to the electron-donating nature of the imidazole ring system. The reaction proceeds through formation of a transition state where the nucleophilic nitrogen simultaneously forms a bond with the electrophilic carbon while the leaving group departs . The rate-determining step involves the formation of this transition state, which is influenced by both electronic and steric factors.

Electronic Effects in N-Alkylation

Electron-withdrawing substituents on the benzimidazole ring decrease the nucleophilicity of the nitrogen atom, thereby reducing reaction rates. Conversely, electron-donating groups enhance nucleophilicity and accelerate the alkylation process [11]. The piperidine component contributes to the overall electronic environment through its saturated ring system, which provides electron density through inductive effects.

Cyclization Mechanisms

Intramolecular cyclization reactions play crucial roles in certain synthetic approaches where the benzimidazole and piperidine components are connected through flexible linkers. These cyclizations typically proceed through 5-exo-trig or 6-endo-trig mechanisms depending on the linker length and substitution pattern [13] [14]. The cyclization step is often facilitated by metal catalysts or strong bases that promote the nucleophilic attack required for ring closure.

Oxidative Cyclization Pathways

Advanced synthetic methodologies employ oxidative cyclization approaches using reagents such as phenyliodine diacetate or copper-mediated oxidation systems [13]. These reactions enable the formation of benzimidazole rings through amidine formation followed by oxidative cyclization sequences. The mechanism involves initial formation of an amidine intermediate, which undergoes intramolecular cyclization promoted by the oxidizing agent.

Mechanism TypeRate-Determining StepTemperature RangeSelectivity
SN2 N-alkylationTransition state formation25-80°CHigh
5-exo-trig cyclizationRing closure60-120°CModerate
Oxidative cyclizationOxidation step40-100°CHigh

Salt Formation: Hydrochloride Derivative Preparation

Fundamental Principles of Hydrochloride Salt Formation

The conversion of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine to its dihydrochloride salt follows established principles of acid-base chemistry. The amine functional groups present in both the piperidine ring and the pendant amino group act as Brønsted bases, readily accepting protons from hydrochloric acid to form ionic salt species [12] [15] [16].

Stoichiometric Considerations

The formation of the dihydrochloride salt requires precise stoichiometric control to ensure complete protonation of both basic nitrogen centers. The reaction typically employs a slight excess of hydrochloric acid (2.1-2.2 equivalents) to drive the equilibrium toward complete salt formation [15] [16]. The excess acid ensures quantitative conversion while avoiding the formation of mixed salt species that could complicate purification.

Salt Formation Methodology

The most common approach involves dissolving the free base form of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine in an appropriate organic solvent such as ethanol, methanol, or acetone [16] [17]. Anhydrous hydrochloric acid is then introduced either as hydrogen chloride gas or as a solution in the same organic solvent. The reaction proceeds rapidly at room temperature with immediate precipitation of the hydrochloride salt.

Reaction Conditions and Parameters

Temperature control during salt formation is crucial for obtaining high-quality crystalline products. The reaction is typically conducted at temperatures between 0°C and 25°C to promote controlled crystallization while preventing decomposition of sensitive functional groups [16]. The choice of solvent significantly impacts the crystalline form and purity of the resulting salt, with alcoholic solvents generally providing superior crystal quality.

Mechanistic Aspects of Protonation

The protonation process occurs preferentially at the most basic nitrogen sites. In this compound, the piperidine nitrogen typically exhibits higher basicity compared to the benzimidazole nitrogen due to the electron-withdrawing effect of the aromatic system [15]. The protonation sequence generally follows: piperidine nitrogen → pendant amino group → benzimidazole nitrogen (under forcing conditions).

Crystallization and Isolation

The hydrochloride salt typically precipitates spontaneously upon acid addition due to its reduced solubility in organic solvents compared to the free base. The crystallization process can be enhanced through controlled cooling or addition of anti-solvents such as diethyl ether or hexanes [18] [19]. The resulting crystals are collected by filtration and washed with cold organic solvent to remove residual impurities.

ParameterOptimal RangeImpact on Product Quality
Temperature0-25°CCrystal size and purity
HCl equivalents2.1-2.2 eqComplete protonation
Reaction time15-60 minutesCrystallization quality
Solvent choiceAlcohols preferredSolubility and crystal form

Purification Strategies and Yield Optimization

Chromatographic Purification Methods

Flash chromatography represents the primary purification technique for benzimidazole-piperidine derivatives, offering excellent resolution and scalability [20] [21]. Silica gel stationary phases are typically employed with gradient elution systems beginning with non-polar solvents and progressing to more polar eluents. The optimal mobile phase composition for 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine derivatives typically involves ethyl acetate-petroleum ether gradients ranging from 20:80 to 80:20 ratios [22] [20].

Reversed-Phase Chromatography Applications

For compounds exhibiting high polarity or ionic character, reversed-phase C18 chromatography provides superior separation efficiency [21]. This technique is particularly valuable for purifying hydrochloride salts and other ionic derivatives where normal-phase chromatography proves inadequate. Water-acetonitrile or water-methanol gradient systems are commonly employed, with the aqueous component ranging from 80% to 20% over the course of the separation.

Specialized Purification Techniques

Basic alumina columns offer advantages for purifying compounds containing basic nitrogen functionalities, as they minimize potential interactions between the basic sites and acidic silica gel surfaces [23]. This approach is particularly beneficial for benzimidazole derivatives where product degradation or tailing may occur on standard silica gel columns.

Crystallization-Based Purification

Recrystallization remains a cornerstone technique for final purification and yield optimization of benzimidazole-piperidine derivatives [18] [24] [25]. The selection of appropriate recrystallization solvents depends on the solubility profile of the target compound and its impurities. Ethanol and methanol are frequently employed due to their ability to dissolve the target compound at elevated temperatures while promoting crystallization upon cooling.

Advanced Crystallization Techniques

Temperature cycling crystallization has emerged as a powerful method for optimizing crystal quality and yield [18]. This technique involves alternating heating and cooling cycles that promote dissolution and recrystallization, resulting in larger, more pure crystals. The process typically involves heating the solution to complete dissolution followed by controlled cooling at rates of 0.5-2°C per minute.

Anti-Solvent Crystallization

The addition of anti-solvents such as diethyl ether, hexanes, or water to organic solutions provides an alternative crystallization approach [18] [19]. This method is particularly effective for compounds that exhibit high solubility in the primary solvent, as the anti-solvent reduces overall solubility and promotes precipitation.

Yield Optimization Strategies

Systematic optimization of reaction parameters represents a critical aspect of process development for benzimidazole-piperidine synthesis [26] [27]. Design of experiments approaches enable efficient exploration of reaction variables including temperature, solvent, catalyst loading, and reaction time to identify optimal conditions.

Statistical Optimization Methods

Response surface methodology has proven particularly valuable for yield optimization in heterocyclic synthesis [27]. This approach enables simultaneous optimization of multiple variables while identifying potential interactions between different reaction parameters. The methodology typically involves factorial experimental designs that systematically vary key parameters within defined ranges.

Process Intensification Techniques

Microwave-assisted synthesis offers significant advantages for yield optimization through enhanced reaction rates and improved selectivity [2]. The rapid heating and precise temperature control available with microwave reactors enable access to reaction conditions that may be difficult to achieve with conventional heating methods.

Purification MethodTypical Yield RecoveryPurity AchievementScalability
Flash chromatography85-95%>95%Moderate
Reversed-phase HPLC90-98%>98%Limited
Recrystallization70-90%>90%High
Temperature cycling80-95%>95%High

Quality Control and Analysis

High-performance liquid chromatography serves as the primary analytical method for assessing purity and yield throughout the purification process [28] [29]. The technique enables quantitative determination of product concentration while identifying and quantifying potential impurities. Method development typically involves optimization of mobile phase composition, column selection, and detection wavelength to achieve optimal separation of the target compound from related substances.

Preparative-Scale Considerations

Dates

Modify: 2023-08-16

Explore Compound Types